Cas no 710987-10-3 (5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole)

5-(3-Methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound featuring a pyrazole core functionalized with multiple thiophene substituents. Its structural complexity and electron-rich aromatic systems make it a valuable intermediate in organic synthesis, particularly for applications in pharmaceuticals and materials science. The presence of thiophene groups enhances its potential for π-π stacking interactions, which may be exploited in the development of conjugated polymers or small-molecule semiconductors. Additionally, the methylthiophene moiety introduces steric and electronic modulation, offering tunability in reactivity. This compound is suited for researchers exploring novel heterocyclic frameworks with tailored electronic or binding properties.
5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole structure
710987-10-3 structure
Product Name:5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole
CAS No:710987-10-3
MF:C17H14N2OS3
MW:358.500859737396
CID:5847189
PubChem ID:2963419
Update Time:2025-06-08

5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • [3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
    • Methanone, [4,5-dihydro-5-(3-methyl-2-thienyl)-3-(2-thienyl)-1H-pyrazol-1-yl]-2-thienyl-
    • 5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole
    • Z108563958
    • AKOS001153482
    • 710987-10-3
    • AKOS016891027
    • F1635-0065
    • (5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
    • Inchi: 1S/C17H14N2OS3/c1-11-6-9-23-16(11)13-10-12(14-4-2-7-21-14)18-19(13)17(20)15-5-3-8-22-15/h2-9,13H,10H2,1H3
    • InChI Key: XHZMPZQRAZKSBB-UHFFFAOYSA-N
    • SMILES: C(N1C(C2SC=CC=2C)CC(C2SC=CC=2)=N1)(C1SC=CC=1)=O

Computed Properties

  • Exact Mass: 358.02682659g/mol
  • Monoisotopic Mass: 358.02682659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 117Ų

Experimental Properties

  • Density: 1.44±0.1 g/cm3(Predicted)
  • Boiling Point: 525.9±60.0 °C(Predicted)
  • pka: -1.34±0.70(Predicted)

5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole Pricemore >>

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5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole Related Literature

Additional information on 5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole

Recent Advances in the Study of 5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole (CAS: 710987-10-3)

In recent years, the compound 5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole (CAS: 710987-10-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique thiophene and pyrazole moieties, has shown promising potential in various therapeutic applications. The latest research has focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key areas of investigation has been the compound's role as a modulator of specific biological targets. Recent studies have demonstrated its affinity for certain enzymes and receptors involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent inhibitory activity against a subset of kinases implicated in cancer progression. The study employed a combination of in vitro assays and molecular docking simulations to validate its binding affinity and selectivity.

Another significant advancement has been the development of more efficient synthetic routes for this compound. Traditional methods often involved multi-step reactions with low yields, but recent innovations in catalysis and green chemistry have streamlined the process. A 2024 report in Organic Letters highlighted a novel one-pot synthesis approach that significantly improves yield and reduces environmental impact. This breakthrough is expected to facilitate large-scale production for preclinical and clinical studies.

Pharmacokinetic and toxicological profiling of 710987-10-3 has also been a focal point of recent research. Preliminary data from animal models indicate favorable bioavailability and a manageable safety profile, though further studies are needed to assess long-term effects. Researchers are particularly interested in its potential as a lead compound for drug development, given its structural versatility and demonstrated bioactivity.

In conclusion, the compound 5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole (CAS: 710987-10-3) represents a promising candidate for further exploration in medicinal chemistry. Its diverse biological activities, coupled with advancements in synthesis and characterization, underscore its potential as a therapeutic agent. Future research should focus on expanding its applications, optimizing its pharmacological properties, and advancing it through the drug development pipeline.

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